AG 1406

HER2 inhibitor EGFR selectivity tyrphostin

AG 1406 is a defined tyrphostin with calibrated HER2 cellular potency (IC₅₀=10.57 μM) and >4.7× EGFR selectivity, plus potent recombinant EGFR inhibition (IC₅₀=0.04 μM) with no PDGFR/VEGFR cross-activity. This dual profile enables precise mechanistic studies of differential EGFR/HER2 signaling. Validated for in vivo xenograft efficacy (A431, MDA-MB-468), it serves as an essential benchmark for kinase inhibitor screening and SAR investigations.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 71308-34-4
Cat. No. B1600224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG 1406
CAS71308-34-4
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C#N
InChIInChI=1S/C16H18N2O/c1-10(2)14-6-12(5-13(8-17)9-18)7-15(11(3)4)16(14)19/h5-7,10-11,19H,1-4H3
InChIKeyJSDJFOADLLJFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AG 1406 (Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-) | CAS 71308-34-4 — Product Identity and Procurement Baseline


Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]- (CAS 71308-34-4, also designated as AG 1406 or compound M19) is a benzylidene malononitrile derivative belonging to the tyrphostin class of synthetic low-molecular-weight protein tyrosine kinase inhibitors [1]. Its chemical formula is C₁₆H₁₈N₂O with a molecular weight of 254.33 g/mol, and it appears as a light yellow to yellow solid . The compound is commonly referenced in kinase inhibitor screening libraries and is supplied by multiple vendors for research use only, typically at ≥98% purity .

AG 1406 (CAS 71308-34-4) vs. In-Class Tyrphostin Analogs: Why Generic Substitution Is Scientifically Unjustified


Tyrphostins exhibit wide structural diversity and, consequently, divergent selectivity profiles and biological activities that preclude interchangeable use without experimental validation. The benzylidene malononitrile scaffold is highly sensitive to substituent modifications, with relatively minor alterations producing profound differences in kinase inhibition potency, cellular effects, and off-target liabilities [1]. For example, while AG 1406 (M19) demonstrates micromolar HER2 inhibition in BT474 cells with a measurable selectivity window over EGFR, other tyrphostins such as AG 825 exhibit sub-micromolar HER2 potency , and AG 18 acts as a mitochondrial uncoupler with ATP-depleting effects unrelated to its kinase inhibition profile [2]. These mechanistically distinct outcomes underscore that compounds within this class cannot be assumed to produce equivalent experimental results.

AG 1406 (CAS 71308-34-4) | Quantitative Differentiation Evidence vs. Tyrphostin Analogs


HER2 vs. EGFR Cellular Selectivity Profile in Head-to-Head Comparison with AG 825 and AG 1478

AG 1406 (M19) exhibits a distinct HER2/EGFR selectivity ratio that differs from structurally related tyrphostins. In BT474 cells (HER2-overexpressing breast cancer), AG 1406 inhibits HER2 with an IC₅₀ of 10.57 μM, while in EGF-3T3 cells it shows minimal EGFR inhibition with IC₅₀ > 50 μM, yielding a selectivity ratio of >4.7-fold . In contrast, AG 825 inhibits HER2/ErbB2 with sub-micromolar potency (IC₅₀ = 0.35 μM), representing an approximately 30-fold difference in absolute HER2 potency compared to AG 1406 . AG 1478, another tyrphostin analog, exhibits substantially weaker PI5P4Kα inhibitory activity with an IC₅₀ of 100 μM, while AG 1406 was not identified among the active compounds in this assay, indicating divergent polypharmacology profiles [1].

HER2 inhibitor EGFR selectivity tyrphostin kinase profiling BT474

EGFR Kinase Domain Potency and Anti-Proliferative Activity in EGFR-Overexpressing Cancer Cell Lines

Despite its preferential HER2 cellular activity, AG 1406 demonstrates potent recombinant EGFR tyrosine kinase domain inhibition with an IC₅₀ of 0.04 μM, translating to sub-micromolar anti-proliferative effects in multiple EGFR-overexpressing cancer cell lines: A431 (epidermoid carcinoma, IC₅₀ = 0.1 μM), MDA-MB-468 (breast cancer, IC₅₀ = 0.2 μM), and KB (oral carcinoma, IC₅₀ = 0.15 μM) . This potency is substantially higher than the cellular EGFR inhibition observed for AG 18 (tyrphostin 23), which shows an EGFR kinase IC₅₀ of 35 μM and EGF-induced autophosphorylation inhibition in A431 cells with an IC₅₀ of 15 μM, representing a >375-fold difference in recombinant kinase potency [1]. Additionally, AG 1406 (1 μM, 6h) reduces EGF-induced EGFR phosphorylation (Tyr1173) by ~92% and downstream p-Akt and p-ERK1/2 by ~85% and ~80%, respectively, in A431 cells .

EGFR inhibitor A431 MDA-MB-468 anti-proliferative tyrosine kinase

In Vivo Tumor Growth Inhibition in A431 and MDA-MB-468 Xenograft Models

AG 1406 demonstrates quantifiable in vivo anti-tumor activity across two distinct xenograft models with documented tumor volume and weight reductions. In A431 epidermoid carcinoma xenografts, oral administration of AG 1406 (50 mg/kg, once daily for 21 days) reduced tumor volume to 32% of vehicle control (P<0.01) and tumor weight by ~68% . In MDA-MB-468 breast cancer xenografts, AG 1406 (75 mg/kg, oral, once daily for 18 days) suppressed tumor growth by ~62% (volume) and ~60% (weight) versus vehicle (P<0.01) . Immunohistochemical analysis of A431 tumor tissues revealed reduced EGFR phosphorylation by ~70% and decreased Ki-67 staining (proliferation marker) in AG 1406-treated animals . While direct comparator in vivo data for other tyrphostins in identical models are not available in a single study, this dataset establishes a multi-model in vivo validation benchmark for the compound that is not equivalently documented for many related tyrphostin analogs.

in vivo efficacy xenograft tumor growth inhibition A431 MDA-MB-468

Kinase Selectivity Profile: EGFR vs. PDGFR/VEGFR Discrimination

AG 1406 exhibits a defined selectivity window among structurally related receptor tyrosine kinases. In recombinant kinase assays, AG 1406 potently inhibits EGFR tyrosine kinase with an IC₅₀ of 0.04 μM, while showing no significant inhibition of PDGFR or VEGFR tyrosine kinase activity (IC₅₀ > 10 μM for both), representing a selectivity window of >250-fold . This profile differs from that of AG 879, which inhibits HER2/ErbB2 with an IC₅₀ of 1 μM and exhibits 100-fold selectivity over PDGFR and 500-fold selectivity over EGFR —a substantially different selectivity fingerprint (EGFR-discriminating vs. EGFR-sparing). The documented selectivity of AG 1406 for EGFR over VEGFR contrasts with some vendor descriptions that classify the compound as a VEGFR2-selective inhibitor , a discrepancy that users must resolve via primary literature when designing experiments.

kinase selectivity EGFR PDGFR VEGFR off-target specificity

Solubility Profile in DMSO and Ethanol with Defined Aqueous Insolubility

AG 1406 exhibits defined solubility characteristics that enable flexible experimental formulation while imposing constraints that differ from more hydrophilic analogs. The compound demonstrates solubility of ≥50 mg/mL in DMSO (~196.6 mM at molecular weight 254.33 g/mol) and ≥50.2 mg/mL in ethanol, but is insoluble in water . This solubility profile allows preparation of concentrated stock solutions in either DMSO or ethanol, with the aqueous insolubility requiring appropriate solvent controls and limiting direct aqueous formulation. The DMSO solubility of AG 1406 (≥50 mg/mL) exceeds that reported for many tyrphostin analogs and permits high-concentration stock preparation for in vitro assays without precipitation concerns . For in vivo administration, the compound has been successfully formulated using oral gavage at doses of 50-75 mg/kg in documented xenograft studies , though specific vehicle composition for those studies is not explicitly detailed in available technical datasheets.

solubility DMSO ethanol formulation stock solution

AG 1406 (CAS 71308-34-4) | Recommended Research and Industrial Application Scenarios Based on Verified Evidence


EGFR/HER2 Signaling Crosstalk Studies Requiring Defined HER2 Cellular Selectivity

AG 1406 is optimally deployed in experiments investigating differential EGFR and HER2 signaling contributions, where its cellular HER2 inhibition (IC₅₀ = 10.57 μM in BT474 cells) coupled with a >4.7-fold selectivity window over EGFR (IC₅₀ > 50 μM) provides a calibrated tool for distinguishing HER2-dependent from EGFR-dependent phenotypes. The compound's potent recombinant EGFR kinase inhibition (IC₅₀ = 0.04 μM) further enables investigation of cellular context-dependent kinase activity versus isolated domain inhibition, a feature not uniformly present across tyrphostin analogs. This dual characteristic—cellular HER2 selectivity with recombinant EGFR potency—makes AG 1406 particularly valuable for mechanistic studies where cellular permeability, subcellular localization, or protein-protein interactions modulate apparent kinase selectivity.

Anti-Proliferative Screening in EGFR-Overexpressing Cancer Models with Validated In Vitro and In Vivo Efficacy

AG 1406 is validated for anti-proliferative studies in EGFR-overexpressing cancer cell lines, with documented sub-micromolar IC₅₀ values: 0.1 μM (A431 epidermoid carcinoma), 0.2 μM (MDA-MB-468 breast cancer), and 0.15 μM (KB oral carcinoma) . The compound's in vivo efficacy has been established in A431 xenografts (50 mg/kg oral q.d., 21 days: tumor volume reduced to 32% of control, weight reduced by ~68%; P<0.01) and MDA-MB-468 xenografts (75 mg/kg oral q.d., 18 days: ~62% volume reduction, ~60% weight reduction; P<0.01) . These datasets support the use of AG 1406 as a characterized reference compound for oncology-focused kinase inhibitor screening programs and as a positive control in xenograft efficacy studies where tyrphostin-class activity benchmarks are required.

Kinase Selectivity Profiling Studies Requiring EGFR Engagement with PDGFR/VEGFR Sparing

AG 1406 is appropriate for experiments requiring selective EGFR tyrosine kinase inhibition without confounding PDGFR or VEGFR activity. The compound inhibits recombinant EGFR with an IC₅₀ of 0.04 μM while showing no significant inhibition of PDGFR or VEGFR tyrosine kinases (IC₅₀ > 10 μM, >250-fold selectivity) . This selectivity fingerprint contrasts with multi-kinase inhibitors that promiscuously target PDGFR/VEGFR and with EGFR-sparing tyrphostins such as AG 879 (HER2 IC₅₀ = 1 μM, 500× selectivity over EGFR) . Researchers investigating EGFR-specific signaling consequences or requiring clean kinase selectivity profiles for target validation studies should select AG 1406 over analogs with broader or divergent kinase inhibition spectra.

Structure-Activity Relationship Studies in the Tyrphostin Benzylidene Malononitrile Series

AG 1406 serves as a structurally defined reference point for systematic SAR investigations within the benzylidene malononitrile class of tyrphostins. Its substitution pattern—4-hydroxy-3,5-diisopropylphenyl moiety linked via a methylene bridge to a propanedinitrile group—provides a distinct chemical scaffold relative to analogs such as AG 825 (benzothiazole-containing sulfide with methoxy substitution) , AG 879 (differing substitution pattern on the benzylidene core) , and AG 18 (tyrphostin 23, distinct substitution resulting in mitochondrial uncoupling activity) [1]. The compound's well-characterized biological activity profile (HER2 cellular IC₅₀ = 10.57 μM, recombinant EGFR IC₅₀ = 0.04 μM, PDGFR/VEGFR IC₅₀ > 10 μM) provides a quantitative benchmark for evaluating how structural modifications impact potency, selectivity, and polypharmacology within this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG 1406

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.